BenchChemオンラインストアへようこそ!

5-Chlorobenzo[d]oxazol-2-amine hydrochloride

Uricosuric Gout Research Metabolism

5-Chlorobenzo[d]oxazol-2-amine hydrochloride (CAS 5978-37-0), also known as zoxazolamine hydrochloride, is a synthetic benzoxazole heterocycle supplied as the hydrochloride salt for enhanced aqueous solubility. The free base (zoxazolamine, CAS 61-80-3) is historically classified as a centrally acting skeletal muscle relaxant and a uricosuric agent.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 5978-37-0
Cat. No. B3146392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzo[d]oxazol-2-amine hydrochloride
CAS5978-37-0
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)N.Cl
InChIInChI=1S/C7H5ClN2O.ClH/c8-4-1-2-6-5(3-4)10-7(9)11-6;/h1-3H,(H2,9,10);1H
InChIKeySFCBKXSIKZQDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzo[d]oxazol-2-amine Hydrochloride (Zoxazolamine HCl): Core Identity and Procurement-Relevant Physicochemical Profile


5-Chlorobenzo[d]oxazol-2-amine hydrochloride (CAS 5978-37-0), also known as zoxazolamine hydrochloride, is a synthetic benzoxazole heterocycle supplied as the hydrochloride salt for enhanced aqueous solubility. The free base (zoxazolamine, CAS 61-80-3) is historically classified as a centrally acting skeletal muscle relaxant and a uricosuric agent [1]. The compound exhibits a molecular weight of 205.04 g/mol (HCl salt), a topological polar surface area of 52.1 Ų, zero rotatable bonds, and complies with Lipinski's Rule of Five, indicating favorable drug-like physicochemical properties for both in vitro and in vivo research applications [1][2]. Commercially, it is offered at purities of ≥95% for laboratory use, with recommended storage at 2–8°C in sealed, dry conditions .

Why In-Class Benzoxazole Analogs Cannot Substitute for 5-Chlorobenzo[d]oxazol-2-amine Hydrochloride in Established Research Workflows


Substituting a generic benzoxazol-2-amine analog for 5-chlorobenzo[d]oxazol-2-amine hydrochloride introduces multiple functional discontinuities. The compound possesses a unique dual pharmacology—centrally acting muscle relaxation combined with uricosuric activity—that is not replicated by its major metabolite chlorzoxazone or by other 2-aminobenzoxazole derivatives [1]. Chlorzoxazone, for example, retains muscle relaxant properties but lacks uricosuric activity entirely [1]. Furthermore, zoxazolamine is specifically metabolized by CYP1A2 and has been validated as a probe substrate in the rodent 'paralysis time test,' whereas chlorzoxazone is predominantly a CYP2E1 probe and is not suitable for this paradigm [2][3]. At the ion-channel level, zoxazolamine acts as a partial agonist at recombinant SK2 (small-conductance Ca²⁺-activated K⁺) channels, while chlorzoxazone behaves as a more efficacious activator—differences that produce divergent pharmacological profiles [4]. These functional distinctions underscore why data generated with zoxazolamine cannot be extrapolated to or replaced by closely related benzoxazole compounds.

Quantitative Differentiation Evidence for 5-Chlorobenzo[d]oxazol-2-amine Hydrochloride Against Its Closest Analogs


Unique Uricosuric Activity: Zoxazolamine Lowers Serum Urate While Chlorzoxazone and 6-Hydroxy-Zoxazolamine Do Not

Zoxazolamine (the free base of the hydrochloride salt) exhibits uricosuric activity—increasing urinary uric acid excretion and lowering serum urate—at oral doses up to 125–250 mg in gout patients. In contrast, its primary metabolite 6-hydroxy-zoxazolamine and the structurally related clinical muscle relaxant chlorzoxazone show zero uricosuric activity in the same gouty subject population [1]. This represents a qualitative functional divergence, not merely a potency difference, and is the primary evidence that zoxazolamine cannot be replaced by chlorzoxazone or its own hydroxylated metabolite for uricosuric research applications.

Uricosuric Gout Research Metabolism Drug Differentiation

Validated CYP1A2 Probe Specificity: Zoxazolamine Paralysis Time Test vs. Chlorzoxazone as CYP2E1 Substrate

Zoxazolamine is a well-characterized in vivo probe for hepatic CYP1A2 activity in rodents, assessed via the 'paralysis time test.' Recovery time from zoxazolamine-induced paralysis correlates directly with CYP1A2-mediated metabolism, and pretreatment with CYP1A2 inhibitors (e.g., magnolol) significantly prolongs paralysis duration [1][2]. Chlorzoxazone, in contrast, is primarily a CYP2E1 substrate and is not suitable for CYP1A2 activity assessment [3]. The Yasuhara and Levy (1988) study further demonstrated that zoxazolamine distributes rapidly between CSF and the biophase in rats, a property essential for its pharmacodynamic utility; chlorzoxazone does not exhibit this rapid CSF distribution [4].

CYP450 Probe Drug Metabolism CYP1A2 Paralysis Time Rodent Pharmacology

Divergent SK2 Channel Pharmacology: Zoxazolamine Partial Agonism vs. Chlorzoxazone Full Agonism

In patch-clamp studies of recombinant rat SK2 (rSK2) channels expressed in HEK293 cells, zoxazolamine activated rSK2 currents but exhibited a partial agonist profile, with efficacy declining at higher concentrations. When co-applied with chlorzoxazone or 1-EBIO, zoxazolamine partially inhibited the current responses, confirming partial agonism [1]. The rank order of efficacy was 1-EBIO > chlorzoxazone > zoxazolamine, demonstrating that zoxazolamine is less efficacious than chlorzoxazone at SK2 channels. This mechanistic difference is critical: zoxazolamine's partial agonism may translate to a lower maximal effect in vivo and a distinct side-effect profile compared to the more efficacious chlorzoxazone.

SK Channel Potassium Channel Partial Agonist Patch Clamp Muscle Relaxant

Crystallographic Validation as an ERK2 Kinase Fragment Hit: Structural Basis for Fragment-Based Drug Design

A fragment-based lead discovery campaign at Genentech identified 5-chlorobenzo[d]oxazol-2-amine as an ERK2 hinge-binding fragment. The crystal structure of ERK2 in complex with this compound was solved at 2.23 Å resolution (PDB 4QP2), revealing its binding mode within the ATP-binding pocket [1]. Surface plasmon resonance (SPR) analysis confirmed binding with a Kd of 940 µM (9.40 × 10⁵ nM) [2]. While this is a weak affinity typical of fragment hits, the availability of a high-resolution co-crystal structure provides a validated starting point for structure-guided optimization that is not available for most other benzoxazol-2-amine analogs lacking crystallographic characterization.

ERK2 Inhibitor Fragment-Based Drug Discovery X-ray Crystallography Kinase Structure-Based Design

Dose-Dependent Pharmacokinetics and Nonlinear Elimination: Implications for In Vivo Study Design Compared to Linear-Elimination Alternatives

Zoxazolamine exhibits dose-dependent pharmacokinetics in rats following intravenous administration across doses of 5, 25, 50, and 100 mg/kg. Total body clearance decreased and elimination half-life increased with increasing dose, indicating saturable (nonlinear) hepatic metabolism mediated primarily by CYP1A2 [1]. This nonlinear behavior is a critical design consideration for in vivo pharmacology studies and distinguishes zoxazolamine from compounds with linear, dose-proportional kinetics. Chlorzoxazone, by comparison, shows predominantly linear pharmacokinetics at therapeutic doses in humans [2], making zoxazolamine the preferred tool compound for investigators studying saturable metabolic pathways or nonlinear pharmacodynamic models.

Pharmacokinetics Nonlinear Elimination Dose-Dependent In Vivo Pharmacology CYP450

Validated Application Scenarios for 5-Chlorobenzo[d]oxazol-2-amine Hydrochloride in Drug Discovery, Pharmacology, and Biochemical Research


In Vivo CYP1A2 Activity Probe: Rodent Paralysis Time Test for Drug-Drug Interaction and Enzyme Induction Studies

Zoxazolamine hydrochloride is the established standard for assessing hepatic CYP1A2 activity in vivo via the paralysis time test. Following i.p. or p.o. administration to mice or rats, the duration of flaccid paralysis is measured as a direct functional readout of CYP1A2-mediated metabolism. Compounds or disease states that induce or inhibit CYP1A2 alter paralysis time accordingly. This assay is widely used in toxicology, pharmacology of natural products, and drug-drug interaction screening, where zoxazolamine's selective CYP1A2 metabolism (not shared by chlorzoxazone, which probes CYP2E1) is essential [1][2].

Uricosuric Mechanism Research: Dual Muscle Relaxant and Urate-Lowering Agent for Gout and Hyperuricemia Models

Zoxazolamine is uniquely suited for studies investigating the intersection of muscle relaxation and uric acid homeostasis, given its dual pharmacological profile. Unlike chlorzoxazone or 6-hydroxy-zoxazolamine, which lack uricosuric activity, zoxazolamine increases urinary uric acid excretion and reduces serum urate levels at clinically relevant doses (125–250 mg in humans) [1]. This makes it a reference compound for benchmarking novel uricosuric candidates and for mechanistic studies of renal urate transport.

SK2 Potassium Channel Partial Agonist Tool for Electrophysiology and Neuroscience

Researchers studying the role of small-conductance Ca²⁺-activated K⁺ channels (SK2) in neuronal excitability, synaptic plasticity, or muscle contractility can employ zoxazolamine as a distinct partial agonist. Its lower maximal efficacy relative to chlorzoxazone and 1-EBIO, combined with its ability to partially antagonize more efficacious SK2 activators when co-applied, provides a valuable pharmacological tool for dissecting SK2-mediated signaling pathways [1]. This partial-agonist profile is particularly useful for experiments requiring sub-maximal channel modulation.

Fragment-Based ERK2 Inhibitor Design: Structural Biology Starting Point with Validated Binding Pose

Medicinal chemistry and structural biology groups engaged in MAP kinase (ERK2) inhibitor discovery can use 5-chlorobenzo[d]oxazol-2-amine as a crystallographically validated fragment starting point. The 2.23 Å co-crystal structure (PDB 4QP2) provides unambiguous information on hinge-binding interactions within the ATP pocket, enabling structure-guided fragment growing, merging, or linking strategies [1]. The SPR-confirmed Kd of 940 µM establishes a baseline affinity against which optimized analogs can be benchmarked [2].

Quote Request

Request a Quote for 5-Chlorobenzo[d]oxazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.